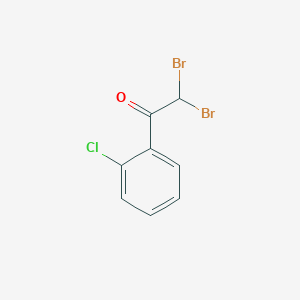

2,2-Dibromo-1-(2-chlorophenyl)ethanone

Description

Contextualization within Halogenated Ketones and Aryl Ketones

2,2-Dibromo-1-(2-chlorophenyl)ethanone belongs to two significant classes of organic compounds: aryl ketones and halogenated ketones.

Aryl Ketones: These are compounds where a carbonyl group (C=O) is directly bonded to an aromatic ring. fiveable.mechemicalforums.com In this specific molecule, the carbonyl group is attached to a 2-chlorophenyl ring. This direct attachment influences the electronic properties of the molecule, affecting its reactivity. fiveable.me The synthesis of aryl ketones is a fundamental topic in organic chemistry, with methods like the Friedel-Crafts acylation being classic examples. organic-chemistry.org

Halogenated Ketones: This compound is more specifically an α,α-dihaloketone, meaning two halogen atoms are attached to the carbon atom adjacent (in the alpha position) to the carbonyl group. libretexts.orglibretexts.org The halogenation of ketones at the α-carbon is a well-established reaction, typically proceeding through an enol or enolate intermediate under acidic or basic conditions. libretexts.orglibretexts.org The presence of these electron-withdrawing bromine atoms makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature of its chemical reactivity. libretexts.org

Historical Development and Initial Academic Interest

The synthesis of α-haloketones is a classic transformation in organic chemistry. nih.gov The most common method involves the direct halogenation of a ketone with elemental halogens like chlorine or bromine, often catalyzed by acid. libretexts.orglibretexts.org Over the decades, numerous methods have been developed to control the extent of halogenation. For instance, processes to achieve selective mono- or di-halogenation have been subjects of research to improve yields and avoid unwanted side products. google.com The development of these synthetic methodologies provided the framework for the eventual synthesis and study of specifically substituted compounds like this compound.

Scope and Significance of Research on this compound

The significance of this compound in research stems primarily from its utility as a versatile synthetic intermediate. evitachem.com The combination of the reactive α,α-dibromo ketone moiety and the substituted aromatic ring makes it a valuable building block for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Research has highlighted its role as a precursor in the synthesis of various heterocyclic compounds. evitachem.com For example, it can be reacted with nucleophiles to form novel ring systems, which are often scaffolds for biologically active molecules. evitachem.com The related compound, 2-bromo-1-(2-chlorophenyl)ethanone, is a known intermediate in the synthesis of the anticonvulsant drug Cenobamate, illustrating the pharmaceutical relevance of this structural motif. tdcommons.org The high reactivity of the carbon-bromine bonds allows for substitution reactions, making it a key component for constructing diverse chemical libraries for drug discovery and other applications.

Compound Data

Below are tables detailing the properties of this compound and a list of all compounds mentioned in this article.

Table 1: Chemical and Physical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| CAS Number | 34356-83-7 | nih.govsigmaaldrich.comlookchem.comaxios-research.com |

| Molecular Formula | C₈H₅Br₂ClO | nih.govlookchem.comaxios-research.com |

| Molecular Weight | 312.39 g/mol | axios-research.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity (Typical) | ≥95% | sigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl | lookchem.com |

| InChI Key | ZIJBOKNENCASCS-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

2,2-dibromo-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJBOKNENCASCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dibromo 1 2 Chlorophenyl Ethanone

Electrophilic Nature and Reactivity towards Nucleophiles

2,2-Dibromo-1-(2-chlorophenyl)ethanone is characterized by its significant electrophilicity. The primary sites for nucleophilic attack are the carbonyl carbon and the α-carbon atom bonded to the two bromine atoms. The strong electron-withdrawing effects of the carbonyl oxygen and the two bromine atoms create a substantial partial positive charge on the adjacent carbons, making them highly susceptible to attack by electron-rich species (nucleophiles).

The presence of these multiple electrophilic centers allows the compound to react readily with a wide range of nucleophiles. This reactivity is the foundation of its utility as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and other pharmaceutical intermediates. The mechanism of its action often involves its ability to act as an electrophile, forming covalent bonds with various biological molecules.

Reaction Pathways and Transformation Mechanisms

The compound undergoes several distinct types of chemical transformations, including substitution, reduction, oxidation, and elimination reactions.

The two bromine atoms on the α-carbon are excellent leaving groups, facilitating nucleophilic substitution reactions. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where an incoming nucleophile attacks the α-carbon, and a bromide ion is displaced in a single, concerted step. libretexts.org Given the presence of two bromine atoms, both mono- and di-substitution products are possible, depending on the stoichiometry and reaction conditions.

Common nucleophiles used in these reactions include:

Amines : Reaction with amines, such as hydrazines, can lead to the formation of pyrazole (B372694) derivatives.

Thiols and Thioureas : Thiols can displace the bromine atoms to form thioethers. The reaction with thioureas is a classic route to synthesize thiazole (B1198619) rings.

These substitution reactions are fundamental to using this compound for generating diverse chemical structures.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Class | Product Type |

| Hydrazine (B178648) | Amine | Pyrazole |

| Thiourea (B124793) | Thiol derivative | Thiazole |

The carbonyl group of this compound can be selectively reduced. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the ketone is reduced to a secondary alcohol, yielding 2,2-dibromo-1-(2-chlorophenyl)ethanol. synthinkchemicals.com Milder reducing agents might also be employed to achieve different outcomes. A documented reduction reaction transforms the compound into 2-chloro-1-phenylethanone, though the specific conditions for this selective debromination and carbonyl reduction were not detailed in the provided context.

This compound can undergo oxidation to form various products, including carboxylic acids. A notable and synthetically useful oxidation is the reaction with secondary amines in the presence of air (aerial oxidation). researchgate.net This process yields α-keto amides, which are valuable motifs in many biologically active molecules. researchgate.netnih.gov

The reaction proceeds via an oxidative amidation pathway. Studies on analogous 2,2-dibromoacetophenones have shown this to be a facile method for producing α-keto amides in moderate to good yields. researchgate.net The versatility of this reaction has been demonstrated with a range of dibromoethanones and various cyclic and acyclic secondary amines. researchgate.net

Table 2: Overview of Reaction Pathways

| Reaction Type | Reagents/Conditions | Product Class |

| Nucleophilic Substitution | Amines, Thiols | Heterocycles (e.g., Pyrazoles, Thiazoles) |

| Reduction | Lithium Aluminum Hydride | Dihalo-alcohols, Chloro-ketones |

| Oxidation | Secondary Amines, Air/O₂ | α-Keto Amides |

| Dehydrohalogenation | Strong Base (e.g., KOH) | Alkynes, Bromoalkenes |

In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrohalogenation, which is an elimination reaction. beyondbenign.org This process typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group (if one exists), and a bromide ion is simultaneously eliminated. msu.eduyoutube.com

Due to the presence of two bromine atoms, a double dehydrohalogenation can occur, leading to the formation of an alkyne. beyondbenign.org The reaction's outcome is highly dependent on the substrate's structure, the base's strength, and the reaction conditions. The stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene product in E2 reactions. libretexts.org

Formation of Key Intermediates and Reaction Byproducts

The specific intermediates and byproducts formed during reactions of this compound are characteristic of the reaction pathway.

Substitution Reactions (SN2) : The key feature of an SN2 mechanism is a five-coordinate transition state where the nucleophile is partially bonded to the α-carbon as the carbon-bromine bond is partially broken. libretexts.org There is no discrete carbocation intermediate. Byproducts include the displaced bromide ion (Br⁻) and the protonated form of the nucleophile if it was initially neutral (e.g., R₂NH₂⁺).

Elimination Reactions (E2) : The E2 mechanism also proceeds through a transition state rather than a stable intermediate. This transition state involves the substrate, the attacking base, and the departing leaving group. msu.edu The primary byproducts are the conjugate acid of the base and the bromide ion.

Oxidation to α-Keto Amides : In the aerial oxidation with secondary amines, a proposed mechanism involves the intermediacy of a 3-imino-1,2-dioxetane derivative. researchgate.net This highly unstable intermediate then rearranges to form the final α-keto amide product.

Common byproducts across these reactions can include mono-substituted or mono-eliminated compounds if the reaction does not go to completion, as well as salts formed from the displaced bromide ions and the cation of the base or other reagents used.

Stereochemical Aspects of Reactions Involving this compound

Detailed research literature specifically investigating the stereochemical outcomes of reactions involving this compound is not extensively available. However, based on the general principles of stereochemistry applied to α-halo ketones, several stereochemical considerations can be discussed. The carbon atom to which the two bromine atoms are attached is prochiral. Reactions that differentiate between the two bromine atoms or reactions at the adjacent carbonyl group could, in principle, lead to the formation of new stereocenters.

For instance, the reduction of the carbonyl group would generate a chiral center at the carbinol carbon. If this reduction is performed using a chiral reducing agent or in the presence of a chiral catalyst, it could proceed with stereoselectivity, leading to an excess of one enantiomer of the resulting 2,2-dibromo-1-(2-chlorophenyl)ethanol. The stereochemical outcome would be dictated by the steric and electronic interactions between the substrate and the chiral reagent, often rationalized by models such as the Felkin-Anh model, which predicts the direction of nucleophilic attack on a carbonyl group adjacent to a chiral center or a prochiral center.

Furthermore, nucleophilic substitution reactions at the dibrominated carbon can also have significant stereochemical implications. The stepwise substitution of the two bromine atoms could lead to diastereomeric or enantiomeric products, especially if the incoming nucleophile or the reaction conditions are chiral. For example, the reaction with a chiral amine could potentially proceed with a degree of diastereoselectivity.

Elimination reactions, where HBr is removed to form a vinyl bromide, would also be subject to stereochemical control. The geometry of the resulting double bond (E or Z) would depend on the reaction mechanism (e.g., E1 or E2) and the conformational preferences of the transition state. ethz.ch In an E2 mechanism, an anti-periplanar arrangement of the departing proton and bromide is typically favored, which can dictate the stereochemistry of the resulting alkene. msu.edu

While these principles are well-established, specific studies quantifying the diastereomeric or enantiomeric excess for reactions starting from this compound are not found in the reviewed literature. Such studies would be crucial for its application in asymmetric synthesis, where precise control over stereochemistry is paramount. ethz.chorgsyn.org

Kinetic and Thermodynamic Aspects of Reactivity

Quantitative kinetic and thermodynamic data for reactions involving this compound are not widely reported in publicly accessible research. The reactivity of this compound is qualitatively understood to be high, owing to the presence of multiple reactive sites. The carbonyl group is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent di-bromo group and the 2-chlorophenyl ring. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions.

The kinetics of such reactions would be expected to depend on several factors, including the nature of the nucleophile, the solvent, and the temperature. For a bimolecular nucleophilic substitution (SN2) reaction, the rate would typically be first order in both the substrate and the nucleophile. The presence of two bromine atoms on the same carbon might lead to complex kinetic profiles if the substitution occurs stepwise, with the rate of the second substitution being different from the first.

Thermodynamically, reactions such as the substitution of bromine with stronger nucleophiles or the formation of heterocyclic rings (e.g., pyrazoles or thiazoles) are generally favorable, driven by the formation of more stable bonds and, in the case of cyclizations, often by an increase in entropy. However, without experimental data on the enthalpy (ΔH) and entropy (ΔS) of reaction, or the Gibbs free energy change (ΔG), any discussion remains qualitative.

Computational studies could provide valuable insight into the thermodynamic and kinetic parameters of reactions involving this compound. Such studies could model reaction pathways, calculate activation energies, and predict the relative stability of reactants, intermediates, and products. This information would be invaluable for optimizing reaction conditions and understanding the underlying reaction mechanisms.

Data on Reaction Parameters

Due to the absence of specific experimental studies in the surveyed literature, data tables for kinetic and thermodynamic parameters cannot be generated at this time. The table below is a placeholder to illustrate how such data would be presented.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Dibromo 1 2 Chlorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,2-Dibromo-1-(2-chlorophenyl)ethanone, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. In a study using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals for the aromatic and aliphatic protons. rsc.org

The spectrum shows a singlet at 6.77 ppm, which corresponds to the single proton on the α-carbon (the carbon adjacent to the carbonyl group), labeled as H-α. The aromatic region of the spectrum displays a set of multiplets between 7.35 and 7.61 ppm, corresponding to the four protons on the 2-chlorophenyl ring. Specifically, a doublet of doublets (or multiplet) for the proton ortho to the carbonyl group appears around 7.61 ppm. rsc.org The remaining aromatic protons appear as a complex multiplet pattern due to their coupling with each other.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 6.77 | Singlet (s) | N/A | 1H, -CHBr₂ |

| 7.35-7.40 | Multiplet (m) | N/A | 1H, Aromatic |

| 7.45-7.51 | Multiplet (m) | N/A | 2H, Aromatic |

| 7.61 | Doublet (d) | 7.6 | 1H, Aromatic |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The ¹³C NMR spectrum of this compound, recorded at 100 MHz in CDCl₃, shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. rsc.org

The carbonyl carbon (C=O) is characteristically deshielded and appears at the lowest field, 188.8 ppm. The α-carbon, bonded to two bromine atoms, is observed at 42.1 ppm. The signals for the six carbons of the 2-chlorophenyl ring appear in the aromatic region (127.2 ppm to 134.0 ppm). The carbon atom bonded to the chlorine (C-Cl) is identified by its chemical shift, which is influenced by the electronegativity of the halogen. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 188.8 | Carbonyl (C=O) |

| 134.0 | Aromatic (Quaternary C) |

| 133.0 | Aromatic (Quaternary C-Cl) |

| 131.0 | Aromatic (CH) |

| 130.9 | Aromatic (CH) |

| 130.4 | Aromatic (CH) |

| 127.2 | Aromatic (CH) |

| 42.1 | Dibromomethyl (-CHBr₂) |

Data obtained in CDCl₃ at 100 MHz. rsc.org

While specific 2D NMR experimental data for this compound is not widely published, the application of these techniques can be predicted based on the known ¹H and ¹³C assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent atoms. For this molecule, it would primarily show correlations among the four protons of the 2-chlorophenyl ring, helping to assign their specific positions (e.g., H-3' to H-4', H-4' to H-5', and H-5' to H-6'). No cross-peak would be expected for the singlet proton at 6.77 ppm as it has no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the proton signal at 6.77 ppm to the carbon signal at 42.1 ppm (-CHBr₂). It would also correlate each aromatic proton signal with its corresponding aromatic carbon signal in the 127-131 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for mapping longer-range (2-3 bond) correlations and piecing together the molecular structure. Key expected correlations would include the proton at 6.77 ppm (-CHBr₂) showing cross-peaks to the carbonyl carbon at 188.8 ppm and the quaternary aromatic carbon C-1' at 134.0 ppm. Furthermore, the aromatic protons would show correlations to neighboring and quaternary carbons, confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy Approaches for Functional Group Analysis

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing in the range of 1710-1690 cm⁻¹. The presence of electron-withdrawing bromine atoms on the α-carbon and the chlorinated aromatic ring can slightly shift this frequency. Other key vibrations include the aromatic C-H stretching bands above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and the C-Cl stretching vibration, which is expected around 750 cm⁻¹. uantwerpen.be The C-Br stretching vibrations are typically found in the lower frequency "fingerprint" region, often between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-Cl bonds would also give rise to characteristic Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium-Strong |

| Carbonyl (C=O) Stretch | 1710-1690 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-Cl Stretch | 780-720 | Strong | Medium |

| C-Br Stretch | 600-500 | Strong | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns.

The molecular formula of this compound is C₈H₅Br₂ClO. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a highly characteristic isotopic cluster for the molecular ion [M]⁺. The most intense peaks in this cluster would appear at m/z 310, 312, 314, and 316, reflecting the different combinations of these isotopes.

Upon electron ionization, the molecule would undergo fragmentation. The most common fragmentation patterns for α-haloketones involve cleavage of the C-C bond between the carbonyl group and the α-carbon (α-cleavage) and the loss of halogen atoms. libretexts.orglibretexts.org

Predicted fragmentation pathways include:

Loss of a bromine radical: [M - Br]⁺. This would result in a prominent isotopic cluster around m/z 231/233/235.

Alpha-cleavage: Formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141. This is often a very stable and abundant fragment ion for aromatic ketones. miamioh.edu

Loss of carbon monoxide: Loss of CO from the 2-chlorobenzoyl cation to yield the 2-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (for most abundant isotopes) | Ion Formula | Description |

| 310/312/314/316 | [C₈H₅Br₂ClO]⁺ | Molecular Ion Cluster |

| 231/233/235 | [C₈H₅BrClO]⁺ | Loss of a Bromine radical ([M-Br]⁺) |

| 139/141 | [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation (α-cleavage) |

| 111/113 | [C₆H₄Cl]⁺ | 2-chlorophenyl cation (Loss of CO from m/z 139/141) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as halogen bonding or π-stacking, in the solid state.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. researchgate.net If single crystals suitable for X-ray diffraction were to be grown, the analysis would confirm the connectivity established by NMR and MS. It would also reveal the conformation of the molecule, specifically the rotational angle between the plane of the carbonyl group and the aromatic ring. This information is valuable for understanding the steric and electronic effects that govern the molecule's reactivity and its packing in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of this compound from reaction mixtures and for the quantification of its purity. The selection of a suitable chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), is contingent on the compound's volatility, polarity, and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated into its components in a gaseous mobile phase. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for definitive identification.

For the analysis of halogenated acetophenones, a non-polar or semi-polar capillary column is typically employed. A study on the GC-MS analysis of acetophenone (B1666503) and its derivatives suggests that a non-polar hydrophobic column, such as an Agilent HP-5, may be used. researchgate.net However, for compounds with similar hydrophobicity, separation can be challenging. researchgate.net The operating conditions, including the oven temperature program, injector temperature, and carrier gas flow rate, must be optimized to achieve good resolution and peak shape. While specific GC-MS parameters for this compound are not extensively documented in publicly available research, general methods for related compounds can be adapted. For instance, the analysis of thiosemicarbazones synthesized from substituted acetophenones was performed using a Thermo Quest Trace 2000 gas chromatograph connected to a Finnigan Polaris ion trap detector. sielc.com

Table 1: Illustrative GC-MS Parameters for Analysis of Substituted Acetophenones

| Parameter | Value/Condition |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness gcms.cz |

| Injector | Pulsed Splitless |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50-70°C, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Note: This table presents a hypothetical set of parameters based on general knowledge and data from related compound analyses. sielc.comgcms.cz These would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis and purification of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For the purity assessment and isolation of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For halogenated acetophenones, a mobile phase consisting of acetonitrile and water is often effective. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution. sielc.comsielc.com

Research on the HPLC analysis of 2'-bromoacetophenone (B1265738) and Acetophenone, 2,2,4'-tribromo- suggests the use of a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Table 2: Exemplary HPLC Method Parameters for Purity Assessment of Bromoacetophenones

| Parameter | Value/Condition |

| Column | Newcrom R1, C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

Note: This table provides a representative HPLC method based on published methods for similar compounds. sielc.comsielc.com Method optimization would be necessary for the specific analysis of this compound.

Flash Chromatography for Isolation

For the preparative isolation of this compound, flash chromatography is a widely used technique. It is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel.

The choice of the solvent system (eluent) is critical for successful separation. A common approach for determining the optimal eluent is to use thin-layer chromatography (TLC) to screen different solvent mixtures. For α,α-dihaloacetophenones, which are relatively non-polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is often effective. A study on the purification of a structurally analogous compound, 2,2-dibromo-1-(3-methylphenyl)ethanone, utilized flash chromatography with a petroleum ether/dichloromethane (7:1) solvent system.

Table 3: Typical Flash Chromatography Parameters for the Purification of α,α-Dihaloacetophenones

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Hexane/Ethyl Acetate gradient or Isocratic Hexane/Dichloromethane mixture |

| Loading Technique | Dry loading on silica gel or direct liquid injection |

| Detection | UV visualization of TLC plates or in-line UV detector |

Note: The specific solvent system and gradient need to be determined based on TLC analysis of the crude product mixture.

Theoretical and Computational Chemistry Studies of 2,2 Dibromo 1 2 Chlorophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO analysis)

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. For 2,2-Dibromo-1-(2-chlorophenyl)ethanone, these calculations would typically involve solving the Schrödinger equation to determine molecular orbitals and their energy levels.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For a molecule like this compound, the presence of electronegative halogen atoms and the carbonyl group would significantly influence the energies and spatial distribution of these frontier orbitals.

Density Functional Theory (DFT) Studies for Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density, offering a balance between accuracy and computational cost.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds, particularly the bond connecting the carbonyl group to the chlorophenyl ring and the bond between the carbonyl carbon and the dibromomethyl group.

Conformational analysis involves systematically exploring these rotational possibilities to identify stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net Computational methods are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. Energy minimization calculations would pinpoint the most stable conformation, which is crucial for understanding its physical properties and how it interacts with other molecules. The PubChem database contains a computed 3D conformer structure for this molecule, which represents one possible low-energy state. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

This compound is known to undergo reactions like nucleophilic substitution, where the bromine atoms are replaced. evitachem.com Theoretical chemistry can elucidate the step-by-step mechanism of such reactions.

By mapping the potential energy surface for a proposed reaction pathway, computational chemists can identify the structures of reactants, products, and any intermediates. Crucially, they can locate the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state provides the activation energy, which is key to understanding the reaction rate. This type of analysis would clarify whether a reaction proceeds, for example, through a concerted mechanism or a multi-step pathway.

Spectroscopic Property Prediction (e.g., NMR shielding constants, IR vibrational frequencies)

Computational methods can predict various spectroscopic properties. For this compound, DFT calculations could be employed to predict its infrared (IR) vibrational frequencies and its Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculated IR frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-Br stretch, aromatic ring vibrations). These theoretical spectra can be compared with experimental data to aid in structural confirmation. Similarly, calculating NMR shielding constants can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which can sometimes be ambiguous from experiments alone. researchgate.net While specific calculated values for this molecule are not published, general expectations are that the carbonyl carbon would resonate around 185–190 ppm and the dibrominated carbon at approximately 35–40 ppm in the ¹³C NMR spectrum.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. mdpi.com For this compound, NBO analysis would quantify the charge distribution on each atom, describe the hybridization of atomic orbitals, and analyze hyperconjugative interactions that contribute to molecular stability. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. mdpi.com It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen on the dibromomethyl group, identifying these as key reactive sites. researchgate.net

Applications and Synthetic Utility of 2,2 Dibromo 1 2 Chlorophenyl Ethanone in Organic Synthesis

Precursor for the Synthesis of Heterocyclic Compounds (e.g., pyrazoles, thiazoles, imidazoles)

The α,α-dibromo ketone structure is a powerful building block for synthesizing various five-membered heterocyclic rings, which are core components of many pharmaceutically active compounds. The reactivity of the dibromomethyl ketone group allows for cyclocondensation reactions with appropriate dinucleophilic reagents.

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide. In this context, 2,2-Dibromo-1-(2-chlorophenyl)ethanone can react with thiourea or its derivatives. The initial step is the substitution of one of the bromine atoms by the sulfur nucleophile, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-amino-4-(2-chlorophenyl)thiazole derivative.

Imidazoles : Imidazole (B134444) rings can be synthesized through methods like the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. This compound can serve as a precursor to the required α-dicarbonyl equivalent. Alternatively, it can react directly with reagents like amidines or ureas in the presence of a base. For instance, reacting the title compound with urea (B33335) under suitable conditions would lead to the formation of a 4-(2-chlorophenyl)-1H-imidazol-2(5H)-one skeleton. Microwave-assisted synthesis has been shown to be an efficient method for preparing imidazole derivatives from related 2-bromo-1-phenylethanone precursors. wikipedia.org

Pyrazoles : The most common route to pyrazoles is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. oup.comsynthinkchemicals.com While not a direct 1,3-dicarbonyl, this compound can be converted into one through substitution reactions. More direct routes involve its reaction with hydrazine, which can lead to the formation of pyrazole (B372694) derivatives through a sequence of substitution and cyclization, often involving an in-situ generated intermediate.

The following table summarizes the role of this compound as a precursor in heterocyclic synthesis.

| Target Heterocycle | Co-reactant Example | General Reaction Name | Resulting Core Structure |

| Thiazole | Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-4-(2-chlorophenyl)thiazole |

| Imidazole | Urea | Cyclocondensation | 4-(2-chlorophenyl)-1H-imidazol-2-one |

| Pyrazole | Hydrazine | Cyclocondensation | 3-(2-chlorophenyl)-1H-pyrazole |

Building Block for Complex Organic Molecules

Beyond heterocycles, the compound's reactivity is harnessed to build sophisticated acyclic and carbocyclic frameworks.

The two bromine atoms at the alpha position are excellent leaving groups in nucleophilic substitution reactions. This makes this compound a valuable electrophile for forming new carbon-carbon bonds. It can react with a wide array of carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, or stabilized carbanions like enolates. These reactions allow for the introduction of new alkyl or aryl groups at the carbon adjacent to the carbonyl, effectively extending the carbon skeleton and enabling the construction of more complex molecular structures.

A key transformation of α,α-dihalo ketones is the Favorskii rearrangement, which converts them into carboxylic acid derivatives. nrochemistry.comorganicreactions.org When this compound is treated with a base, such as a hydroxide (B78521) or an alkoxide, it can rearrange to form an α,β-unsaturated acid or ester. organicreactions.orgadichemistry.com

The reaction mechanism for α,α-dihalo ketones under Favorskii conditions typically involves the elimination of one equivalent of hydrogen bromide to form an α-bromo-α,β-unsaturated ketone intermediate. Subsequent attack of the base (e.g., hydroxide) at the carbonyl carbon, followed by rearrangement and loss of the second bromide ion, yields the final unsaturated carboxylic acid product, specifically a derivative of cinnamic acid. If an alkoxide base is used, the corresponding ester is formed. adichemistry.com This reaction provides a direct and valuable method for converting the title compound into useful unsaturated building blocks.

Role as a Reagent in Specific Organic Transformations (e.g., oxidative amidation)

The title compound can be a substrate in reactions that result in oxidative amidation, particularly for the synthesis of α-ketoamides. α-Ketoamides are important structural motifs in medicinal chemistry and are valuable synthetic intermediates. While direct one-step oxidative amidation from the dibromo-ketone is not a standard named reaction, its structure is amenable to multi-step or one-pot sequences that achieve this transformation.

For example, strategies for synthesizing α-ketoamides often start from aryl methyl ketones or α-halo ketones. researchgate.net this compound can be converted into an α-ketoamide through a sequence involving nucleophilic substitution with an amine source, followed by oxidation. More advanced catalytic systems can achieve the synthesis of aryl α-ketoamides from ketone precursors in a one-pot process, where the ketone is oxidized and amidated. orgsyn.org In such transformations, the 2,2-dibromo functionality of the title compound facilitates the introduction of both the nitrogen nucleophile and the second oxygen atom required to form the final α-ketoamide product, such as 2-oxo-2-(phenylamino)acetaldehyde, after subsequent reaction steps.

Utilization in Analytical Method Development and Validation in Chemical Synthesis

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical. This requires the development of highly accurate and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any impurities. wisdomlib.orgcsfarmacie.cz

This compound is a known process-related impurity and intermediate in the synthesis of Tulobuterol, a β2-adrenergic receptor agonist used as a bronchodilator. synthinkchemicals.comnih.govpharmaffiliates.com As a potential contaminant in the final drug product, regulatory agencies require that its levels be strictly controlled.

To meet these requirements, pharmaceutical manufacturers must develop and validate analytical methods capable of separating Tulobuterol from all its potential impurities, including this compound. semanticscholar.org In this context, a highly purified sample of the title compound serves as a crucial reference standard. This standard is used to:

Identify the impurity: By comparing the retention time of a peak in the API's chromatogram to that of the reference standard, analysts can confirm the impurity's presence.

Quantify the impurity: A calibration curve is generated using known concentrations of the reference standard to accurately determine the amount of the impurity in a given batch of the API.

Validate the analytical method: The reference standard is used to test method parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), as per ICH guidelines. semanticscholar.org

Therefore, this compound plays a vital, albeit indirect, role in ensuring the quality and safety of the final pharmaceutical product, Tulobuterol.

Emerging Research Avenues and Future Perspectives for 2,2 Dibromo 1 2 Chlorophenyl Ethanone

Development of Novel Catalytic Transformations

The synthetic utility of 2,2-Dibromo-1-(2-chlorophenyl)ethanone is well-established in the preparation of heterocyclic compounds, most notably quinoxalines, through condensation reactions with nucleophiles like o-phenylenediamine. connectjournals.comnih.gov Future research is poised to move beyond stoichiometric reactions towards the development of novel catalytic systems that enhance efficiency, selectivity, and sustainability.

Current methods sometimes employ catalysts like pyridine (B92270) or heterogeneous systems such as perchloric acid on silica (B1680970) (HClO₄·SiO₂) for related α-haloketones. nih.govchim.it The development of next-generation catalysts represents a significant growth area. Research efforts could focus on:

Transition-Metal Catalysis: Designing catalysts based on palladium, copper, or gold to enable new cross-coupling reactions or domino sequences starting from the dibromoacetyl group.

Organocatalysis: Exploring the use of metal-free catalysts, such as chiral amines or phosphoric acids, to control stereoselectivity in reactions where new chiral centers are formed.

Biocatalysis: Investigating enzymatic transformations, which could offer unparalleled selectivity under mild, environmentally friendly conditions.

These advanced catalytic approaches would not only refine existing synthetic routes to known derivatives but also unlock the potential to create entirely new classes of compounds from this versatile precursor.

Exploration of Under-investigated Reaction Pathways

While the reactivity of this compound with dinucleophiles to form heterocycles is a primary focus, several other reaction pathways remain relatively unexplored. The compound's known reactions include nucleophilic substitution of the bromine atoms, reduction of the carbonyl group, and oxidation. evitachem.com

Table 1: Known Reaction Pathways of this compound

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | o-phenylenediamine | 2-Arylquinoxaline | connectjournals.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(2-chlorophenyl)ethanol | evitachem.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Corresponding carboxylic acid | evitachem.com |

Future research could profitably investigate:

Base-Mediated Elimination Reactions: Analogous dihaloalkanes are known to undergo E2 elimination reactions. msu.edu A systematic study of the reaction of this compound with various bases could reveal pathways to valuable 2-bromo-1-(2-chlorophenyl)ethynyl intermediates or, through double elimination, substituted phenylacetylenes. rsc.org

Radical Reactions: The carbon-bromine bonds could be susceptible to homolytic cleavage under photochemical or radical-initiating conditions, opening avenues for radical addition or cyclization reactions.

Reactions involving the Aryl Chlorine: While the dibromoacetyl group is the primary reactive site, exploring transformations of the chlorine atom on the phenyl ring, such as nucleophilic aromatic substitution or cross-coupling reactions, could lead to more complex, multifunctionalized molecules.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous materials or intermediates. umontreal.caresearchgate.net The synthesis and application of this compound are well-suited for this modern technology.

For industrial-scale production, continuous flow reactors can provide precise control over reaction parameters, leading to improved yields and purity. evitachem.com A key application is in bromination reactions, where hazardous reagents like molecular bromine can be generated and consumed in situ, drastically improving the safety profile of the process. nih.gov

Furthermore, multistep syntheses that use this compound as a starting material can be "telescoped" in a continuous flow setup. mit.eduuc.pt For example, the synthesis of a quinoxaline (B1680401) derivative could be performed in a single, uninterrupted sequence:

Reactor 1: Synthesis of this compound.

Reactor 2: In-line reaction with o-phenylenediamine.

Purification Module: In-line separation to yield the final product.

This approach minimizes manual handling, reduces waste, and can be integrated with automated control systems that use real-time analytics to optimize reaction conditions. mit.edunih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the behavior of molecules. researchgate.netmaterialsciencejournal.org For this compound, advanced computational modeling can offer deep insights into its structure-reactivity relationships.

DFT studies can be employed to:

Analyze Molecular Structure: Calculate precise bond lengths, bond angles, and dihedral angles to understand the compound's ground-state geometry. materialsciencejournal.org

Predict Reactivity: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions. The MEP plot would likely show a highly positive (electrophilic) potential around the carbonyl carbon and the adjacent carbon bearing the two bromine atoms, confirming its susceptibility to nucleophilic attack. researchgate.netbohrium.com

Elucidate Reaction Mechanisms: Model the transition states of potential reactions, such as substitution or elimination, to determine activation energies and predict the most favorable reaction pathway under different conditions.

Explore Electronic Properties: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand its electronic behavior and potential for participation in various types of chemical reactions. bohrium.com

By correlating these computational predictions with experimental results, researchers can develop a more robust and predictive understanding of the compound's chemistry, accelerating the discovery of new reactions and applications.

Potential in Sustainable Chemistry and Resource Efficiency

Modern chemical synthesis places a strong emphasis on "green" or sustainable practices that minimize environmental impact and maximize resource efficiency. bohrium.com The synthesis and use of this compound are ripe for innovation in this area.

A primary focus is the development of environmentally friendly bromination methods for its synthesis. Traditional methods can involve hazardous reagents and solvents. More sustainable alternatives include:

Table 2: Examples of Sustainable Bromination Methods

| Method | Reagents | Advantages | Reference |

|---|---|---|---|

| Oxidative Bromination | H₂O₂-HBr | Water is the primary byproduct; avoids elemental bromine. | |

| In Situ Bromine Generation | NaBr/NaBrO₃/H₂SO₄ | Uses stable, solid salts to generate bromine as needed. | rsc.org |

| Flow Chemistry Bromination | NaOCl + HBr | Safe handling of in situ generated bromine in a closed system. | nih.gov |

| Alternative Brominating Agents | N-Bromosuccinimide (NBS) | Solid, easier to handle reagent for specific brominations. | cambridgescholars.com |

Beyond its synthesis, the use of this compound in resource-efficient processes is a key future direction. This includes designing one-pot reactions where multiple synthetic steps occur in a single vessel, reducing solvent waste and purification steps. nih.gov The integration with catalytic and flow chemistry methods further contributes to sustainability by enabling lower energy consumption, higher atom economy, and the potential for catalyst recycling. uc.ptbohrium.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2,2-dibromo-1-(2-chlorophenyl)ethanone with high purity?

- Methodological Answer : A viable approach involves K₂S₂O₈-mediated difunctionalization of alkynes in aqueous conditions. For structurally analogous compounds (e.g., 2,2-dibromo-1-(3-methylphenyl)ethanone), this method achieved a 72% yield using flash chromatography (petroleum ether/dichloromethane, 7:1) for purification . Adjust reaction parameters (stoichiometry, temperature) based on substituent reactivity. Ensure anhydrous conditions during bromination to avoid hydrolysis of the ketone group.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the two equivalent bromine-substituted methylene protons (δ ~3.9–4.2 ppm) and splitting patterns for aromatic protons (δ ~7.3–8.0 ppm) due to the 2-chlorophenyl group. For example, in 2,2-dibromo-1-(3-methylphenyl)ethanone, aromatic protons appear as multiplets at δ 7.37–7.46 ppm .

- ¹³C NMR : The carbonyl carbon typically resonates at δ ~185–190 ppm, while brominated carbons appear at δ ~35–40 ppm .

- LRMS : The molecular ion [M+H]⁺ should match the calculated m/z (e.g., 293 for C₉H₈Br₂O). Confirm isotopic patterns for bromine (1:2:1 ratio for two Br atoms) .

Q. What are the key safety and stability considerations for handling this compound?

- Methodological Answer :

- Storage : Store in a cool, dry environment (<25°C) in amber glass vials to prevent photodegradation. Avoid exposure to moisture, which may hydrolyze the ketone .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at 295 K to minimize thermal motion artifacts .

- Refinement : Apply the SHELX suite (SHELXL97) for structure solution. For analogous dibromo compounds, refinement parameters include R₁ = 0.067 and wR₂ = 0.159, with constrained H-atom positions .

- Validation : Cross-check bond lengths (e.g., C-Br: ~1.93 Å) against standard databases (NIST Chemistry WebBook) .

Q. How should researchers address contradictory data between NMR and X-ray crystallography results?

- Methodological Answer :

- Case Example : If NMR suggests a planar conformation but X-ray shows torsional strain, perform DFT calculations (e.g., Gaussian 09) to model electronic effects. For dibromo derivatives, steric hindrance from bromine atoms may distort the phenyl ring .

- Validation : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that stabilize non-planar configurations .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer :

- Nucleophilic Substitution : The α,α-dibromo ketone is highly electrophilic. React with amines (e.g., hydrazines) to form pyrazoles or with thioureas to yield thiazoles .

- Pharmaceutical Intermediates : Analogous compounds (e.g., 1-(2-chlorophenyl)-2-tetrazolyl ethanone) are precursors to anticonvulsants like Cenobamate. Optimize reaction conditions (solvent: DMF, catalyst: K₂CO₃) for regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.